
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide, also known as CM-156, is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide is not fully understood. However, studies have suggested that N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. In cancer research, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been demonstrated to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and proliferation of cancer cells. Additionally, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide in lab experiments is its specificity towards certain enzymes, which makes it a useful tool for studying the role of these enzymes in disease pathogenesis. However, one limitation of using N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide. One area of research is the development of more potent and selective analogs of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide and to identify its potential targets in disease pathogenesis. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide in humans.
Méthodes De Synthèse
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoyl chloride with 2-amino-2-methyl-1-propanol in the presence of triethylamine. The resulting intermediate is then reacted with 2-chlorophenyl isocyanate and sodium azide to yield N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. In cancer research, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methoxybenzamide has been demonstrated to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)12-7-9-13(24-2)10-8-12)18-21-16(22-25-18)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMIJVWUWLRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



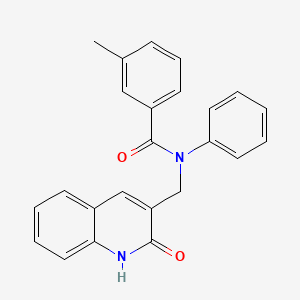


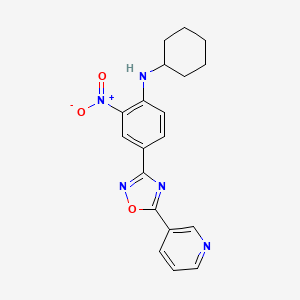
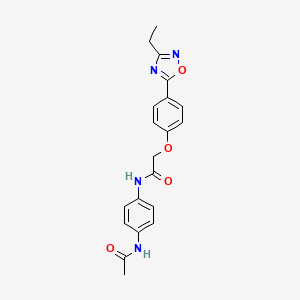
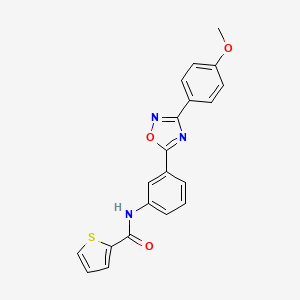

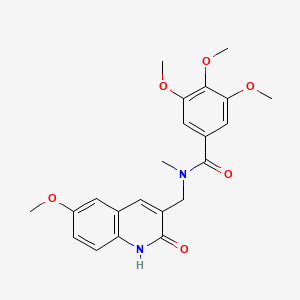

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
